molecular formula C24H25BrN4O3 B2729889 1-(2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione CAS No. 868965-21-3

1-(2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2729889
CAS No.: 868965-21-3
M. Wt: 497.393
InChI Key: OMRUZFYRSBRQGN-UHFFFAOYSA-N
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Description

1-(2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C24H25BrN4O3 and its molecular weight is 497.393. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Potential in Biochemical Pathways

  • Compounds similar to 1-(2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione have been studied for their role as inhibitors in various biochemical pathways. For instance, derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, closely related to the compound , have shown potential as inhibitors of glycolic acid oxidase, impacting key metabolic processes (Rooney et al., 1983).

Novel Compound Isolation from Marine Algae

  • Research has also led to the isolation of new compounds with structural similarities to the target compound from natural sources like marine red algae. These novel compounds, such as bromophenol C-N coupled with diketopiperazine, offer insights into natural product chemistry and potential biomedical applications (Xiuli Xu et al., 2012).

Synthetic Approaches and Chemical Transformations

  • Synthetic methods to create structurally similar compounds have been explored extensively. For instance, the transformation of 3-arylmethylenepiperazine-2,5-diones into 1-arylmethylene-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-diones offers insights into chemical reactions and synthetic strategies applicable to the compound of interest (Cledera et al., 1998).

Biological Activities and Potential Therapeutic Uses

  • Compounds like this compound have been studied for their wide range of biological activities. For example, pyrazolidine-3,5-diones and their derivatives exhibit activities that are relevant in therapeutic contexts, such as treating gout and diuretic applications (Mohamed et al., 2016).

Properties

IUPAC Name

1-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN4O3/c1-3-27-12-13-28(24(32)23(27)31)15-22(30)29-21(18-6-4-16(2)5-7-18)14-20(26-29)17-8-10-19(25)11-9-17/h4-11,21H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUZFYRSBRQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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